molecular formula C8H7N3O B13202603 1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde

1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde

Cat. No.: B13202603
M. Wt: 161.16 g/mol
InChI Key: XWUSMRMVABCYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methyl group at the 1-position and an aldehyde group at the 6-position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-methylpyrazolo[4,3-b]pyridine-6-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-11-8-2-6(5-12)3-9-7(8)4-10-11/h2-5H,1H3

InChI Key

XWUSMRMVABCYDH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)N=CC(=C2)C=O

Origin of Product

United States

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